(2,4-Difluoropyridin-3-yl)methanol
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Overview
Description
(2,4-Difluoropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is a fluorinated pyridine derivative, which means it contains fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoropyridin-3-yl)methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace hydrogen atoms on the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O), resulting in the formation of (2,4-Difluoropyridin-3-yl)aldehyde.
Reduction: The compound can be reduced to form (2,4-Difluoropyridin-3-yl)methane.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms under suitable conditions.
Major Products Formed
Oxidation: (2,4-Difluoropyridin-3-yl)aldehyde
Reduction: (2,4-Difluoropyridin-3-yl)methane
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Difluoropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2,4-Difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-Fluoropyridin-3-yl)methanol
- **4-Fluoropyridin-3-yl)methanol
- **2,3-Difluoropyridin-4-yl)methanol
Uniqueness
(2,4-Difluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other fluorinated pyridine derivatives .
Properties
CAS No. |
1227598-92-6 |
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Molecular Formula |
C6H5F2NO |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2,4-difluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 |
InChI Key |
BDGKPGWHROUPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CO)F |
Origin of Product |
United States |
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